N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-yn-1-amine
Description
The compound {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is a complex organic molecule that features a tetrazole ring and a phenylpropynyl group. Tetrazoles are known for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities
Properties
Molecular Formula |
C14H17N5S |
|---|---|
Molecular Weight |
287.39 g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-(3-phenylprop-2-ynyl)propan-1-amine |
InChI |
InChI=1S/C14H17N5S/c1-19-14(16-17-18-19)20-12-6-11-15-10-5-9-13-7-3-2-4-8-13/h2-4,7-8,15H,6,10-12H2,1H3 |
InChI Key |
HSWJRJXYFSVBJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Coupling with the Phenylpropynyl Group: The final step involves coupling the tetrazole derivative with a phenylpropynyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the tetrazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s tetrazole ring is of interest due to its bioisosteric properties, which can mimic carboxylic acids. This makes it useful in the design of enzyme inhibitors and receptor ligands .
Medicine
Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenylpropynyl group can enhance the compound’s lipophilicity, aiding in membrane penetration and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar bioisosteric properties.
3-Phenylprop-2-yn-1-amine: A compound with a similar phenylpropynyl group but lacking the tetrazole ring.
Uniqueness
The uniqueness of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE lies in its combination of a tetrazole ring and a phenylpropynyl group. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
